molecular formula C19H17NO6 B405309 N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 314054-55-2

N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B405309
CAS RN: 314054-55-2
M. Wt: 355.3g/mol
InChI Key: UQAXIQPATXMFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a chemical compound. Based on its structure, it is a derivative of chromene . Chromenes are a class of chemical compounds that have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely contains a chromene ring (a three-ring structure consisting of a benzene ring fused to a heterocyclic pyran ring), with various functional groups attached, including a carboxamide group and methoxy groups .

Mechanism of Action

N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its anti-cancer activity by inducing apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway. This compound activates the pro-apoptotic proteins Bax and Bak, leading to the release of cytochrome c from the mitochondria and the activation of caspase-9 and caspase-3. This compound also inhibits the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer cells, leading to cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant effects in vitro. This compound induces apoptosis in cancer cells, inhibits the production of pro-inflammatory cytokines, and reduces oxidative stress. This compound has also been shown to have a protective effect on the liver and kidneys in animal models of toxicity.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high purity and good yield of synthesis. This compound is also stable under normal laboratory conditions and can be easily stored. However, this compound has limitations for lab experiments, including its limited solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics.

Future Directions

For N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide research include optimizing its pharmacokinetics and bioavailability, evaluating its safety and efficacy in animal models, and investigating its potential for combination therapy with other anti-cancer agents. This compound also has potential applications in other disease areas, including inflammation and oxidative stress-related disorders.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can be synthesized using various methods, including the reaction of 2,4-dimethoxybenzaldehyde with malonic acid in the presence of piperidine and acetic anhydride, followed by cyclization and amidation. Another method involves the reaction of 4-hydroxycoumarin with 2,4-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid, followed by cyclization and amidation. Both methods have been reported to yield this compound in good yields and high purity.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-oxidant properties. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the PI3K/AKT/mTOR signaling pathway. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in vitro.

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, using appropriate personal protective equipment .

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c1-23-12-7-8-14(16(10-12)25-3)20-18(21)13-9-11-5-4-6-15(24-2)17(11)26-19(13)22/h4-10H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAXIQPATXMFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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